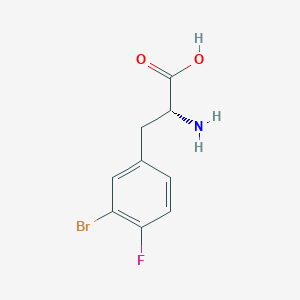

3-Bromo-4-fluoro-D-phenylalanine

Description

Significance of Unnatural Amino Acids in Contemporary Research

Unnatural amino acids (UAAs) are non-proteinogenic amino acids, meaning they are not one of the 20 standard amino acids encoded by the genetic code to be incorporated into proteins during translation. bitesizebio.com They can be chemically synthesized or occur naturally as secondary metabolites. nih.gov The ability to site-specifically incorporate UAAs into proteins has immense potential in protein biochemistry, allowing for the introduction of unique chemical functionalities. nih.gov This technology is transformative, facilitating the study of problems that cannot be addressed by traditional methods like site-directed mutagenesis. nih.gov The applications of UAAs are diverse, ranging from protein engineering to enhance stability and function, to the creation of bioactive peptides with therapeutic effects. nih.govbitesizebio.com

Role of Halogenation in Modulating Amino Acid Properties for Research Applications

The introduction of halogen atoms onto the side chains of amino acids is a powerful tool for fine-tuning their physicochemical and structural properties. nih.govnih.gov Halogenation can impact a protein's thermal and proteolytic stability, as well as its enzymatic activity. nih.gov For instance, the substitution of hydrogen with fluorine, the second smallest atom, can modulate acidity, basicity, hydrophobicity, and conformation. nih.govbeilstein-journals.org The high electronegativity of fluorine also leads to a strong covalent bond with carbon. nih.govbeilstein-journals.org Bromination of amino acids like tryptophan has been shown to optimize the characteristics of bioactive molecules. encyclopedia.pub These modifications allow for a rational approach to dissecting and modifying features that affect a molecule's mode of action. nih.govnih.gov

Overview of Phenylalanine Analogues as Research Probes

Phenylalanine analogues are valuable tools in biochemical and biophysical research. acs.org For example, substituting a hydrogen atom with fluorine provides a probe for site-specific sensing using 19F nuclear magnetic resonance (NMR) spectroscopy with minimal disruption to the protein's properties. researcher.life This allows for the study of conformational changes in proteins. researcher.life Some phenylalanine analogues, like p-cyano-phenylalanine, can be used as fluorescent probes to study protein binding and folding. nih.gov Furthermore, halogenated phenylalanine derivatives have been instrumental in studying the formation of amyloid fibrils, which are associated with various diseases. nih.gov The systematic substitution of phenylalanine with halogenated analogues helps in understanding the role of hydrophobicity and aromatic interactions in these processes. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C9H9BrFNO2 |

|---|---|

Molecular Weight |

262.08 g/mol |

IUPAC Name |

(2R)-2-amino-3-(3-bromo-4-fluorophenyl)propanoic acid |

InChI |

InChI=1S/C9H9BrFNO2/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 |

InChI Key |

FZVFOEFLGCXXCP-MRVPVSSYSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)N)Br)F |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)Br)F |

Origin of Product |

United States |

Stereochemical Considerations and Enantiomeric Purity

Fundamental Principles of D-Amino Acid Stereochemistry in the Context of Phenylalanine Derivatives

Chirality, the property of non-superimposable mirror images, is a fundamental concept in the stereochemistry of amino acids. With the exception of glycine, all proteinogenic amino acids are chiral. The central alpha-carbon (Cα) is bonded to four different groups: a hydrogen atom, a carboxyl group, an amino group, and a variable side chain (R-group). This arrangement creates a stereocenter, leading to the existence of two enantiomers: L (levo or left-handed) and D (dextro or right-handed) forms.

The D/L notation is based on the configuration of the molecule relative to glyceraldehyde, a reference compound. youtube.com In a Fischer projection, if the amino group on the alpha-carbon is on the right, it is a D-amino acid; if it is on the left, it is an L-amino acid. youtube.comyoutube.com While most naturally occurring amino acids are in the L-configuration, D-amino acids play significant roles in various biological processes and are crucial components in the design of novel pharmaceuticals and peptidomimetics. nih.gov

Chirality of 3-Bromo-4-fluoro-D-phenylalanine

This compound is a chiral molecule due to the presence of a stereocenter at the alpha-carbon. The four distinct groups attached to this carbon are:

A hydrogen atom (-H)

An amino group (-NH₂)

A carboxyl group (-COOH)

A 3-bromo-4-fluorobenzyl group as the side chain (-CH₂-C₆H₃-Br-F)

The "D" designation in its name explicitly indicates the stereochemical configuration at this alpha-carbon. Following the D/L convention for amino acids, this means that in a Fischer projection with the carboxyl group at the top, the amino group is positioned on the right side. youtube.com This corresponds to the (R)-configuration under the Cahn-Ingold-Prelog system for this specific molecule. The presence of bromine and fluorine atoms on the phenyl ring of the side chain creates a unique electronic and steric environment but does not alter the fundamental chirality at the Cα.

Methods for Stereochemical Assignment and Confirmation

Ensuring that a sample of this compound is enantiomerically pure is critical for its application in research and development. Several analytical techniques are employed to confirm the stereochemical identity and determine the enantiomeric purity.

Chiral molecules have the ability to rotate the plane of polarized light, a phenomenon known as optical activity. youtube.com Enantiomers of a compound will rotate the plane of polarized light by equal amounts but in opposite directions. One enantiomer will be dextrorotatory (rotates light to the right, designated as (+) or d), and the other will be levorotatory (rotates light to the left, designated as (-) or l). youtube.com

The specific rotation, [α], is a characteristic physical property of a chiral compound and is measured using a polarimeter. cabidigitallibrary.org It is dependent on the concentration of the sample, the path length of the light through the sample, the wavelength of the light used (typically the sodium D-line, 589 nm), and the temperature. youtube.com

The enantiomeric purity of a sample can be assessed by comparing its measured optical rotation to the known specific rotation of the pure enantiomer. cabidigitallibrary.org A pure sample of this compound is expected to exhibit a specific optical rotation value. Any deviation from this value would suggest the presence of its L-enantiomer, indicating incomplete enantiomeric purity. While a powerful tool, polarimetry is most effective for determining purity when a reference value for the pure enantiomer is available and is less sensitive to very small amounts of enantiomeric impurity. usra.edu

Table 1: Factors Influencing Optical Rotation Measurement

| Factor | Description |

|---|---|

| Concentration | The magnitude of rotation is directly proportional to the concentration of the chiral substance in the solution. cabidigitallibrary.org |

| Path Length | The distance the polarized light travels through the sample solution affects the observed rotation. youtube.com |

| Wavelength | The specific rotation is wavelength-dependent; measurements are standardized, often at the sodium D-line. |

| Temperature | Temperature can influence the conformation of molecules and the density of the solvent, thereby affecting rotation. cabidigitallibrary.org |

| Solvent | The solvent used to dissolve the sample can interact with the chiral molecule and influence its optical rotation. |

Chiral chromatography is a highly accurate and sensitive method for separating and quantifying enantiomers in a mixture. uma.es This technique allows for the precise determination of the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other. High-Performance Liquid Chromatography (HPLC) is the most commonly used method for this purpose. heraldopenaccess.us

In chiral HPLC, the separation is achieved by using a chiral stationary phase (CSP). sigmaaldrich.com The CSP is composed of a chiral selector that interacts diastereomerically with the enantiomers of the analyte. These transient diastereomeric interactions have different energies, leading to different retention times for the two enantiomers on the column. As a result, the enantiomers are separated and can be individually quantified by a detector (e.g., UV, fluorescence). heraldopenaccess.usrsc.org

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. For the analysis of phenylalanine derivatives, various chiral columns are available, such as those based on cyclodextrins or macrocyclic antibiotics. sigmaaldrich.comrsc.org In some cases, derivatization of the amino acid with a chiral or achiral reagent is performed prior to analysis to enhance separation and detection. rsc.orgcat-online.com Gas chromatography (GC) with a chiral column can also be used, often after derivatization of the amino acid to increase its volatility. cat-online.com

Table 2: Comparison of Analytical Methods for Enantiomeric Purity

| Technique | Principle | Advantages | Limitations |

|---|---|---|---|

| Optical Rotation | Measures the rotation of plane-polarized light by a chiral sample. youtube.com | Rapid, non-destructive, provides information on the bulk sample. | Less sensitive to small impurities, requires a known reference value for the pure enantiomer. usra.edu |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leading to separation. heraldopenaccess.us | High accuracy and sensitivity, allows for precise quantification of each enantiomer, applicable to complex mixtures. uma.esrsc.org | Can be more time-consuming and requires specialized, often expensive, chiral columns. |

| Chiral GC | Separation of volatile enantiomeric derivatives on a chiral stationary phase. cat-online.com | High resolution and sensitivity. | Requires derivatization to increase volatility, which can introduce analytical errors. cat-online.com |

Advanced Synthetic Methodologies for 3 Bromo 4 Fluoro D Phenylalanine

Strategies for Regioselective Halogenation of Phenylalanine Precursors

A primary challenge in the synthesis of 3-Bromo-4-fluoro-D-phenylalanine lies in the precise introduction of halogen atoms at the C3 and C4 positions of the phenyl ring. Regioselectivity is paramount to avoid the formation of undesired isomers, which can be difficult and costly to separate. Methodologies often commence with the synthesis of a correctly substituted aromatic precursor, which is then elaborated to the final amino acid.

A common and effective strategy involves the synthesis of a halogenated benzyl (B1604629) intermediate, such as 3-bromo-4-fluorobenzaldehyde (B1265969), which can then be converted into the desired phenylalanine derivative. The synthesis of this key intermediate typically starts from commercially available 4-fluorobenzaldehyde (B137897).

Several methods have been reported for the bromination of 4-fluorobenzaldehyde to yield 3-bromo-4-fluorobenzaldehyde. chemicalbook.comgoogle.com One approach involves the use of bromine in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) in a solvent such as dichloromethane. The reaction mixture is heated to drive the electrophilic aromatic substitution. Another method utilizes a combination of sulfuric acid, sulfur trioxide (oleum), bromine, iodine, and zinc bromide to achieve high product selectivity and yield. chemicalbook.com The reaction conditions for these syntheses are summarized in the table below.

| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |

| 4-fluorobenzaldehyde | Bromine, Aluminum trichloride | Dichloromethane | Reflux, 16 hours | ~56% | |

| 4-fluorobenzaldehyde | 65% Oleum, Iodine, Zinc bromide, Bromine | None | 30-40°C, ~6 hours | 97% | chemicalbook.com |

| 4-fluorobenzaldehyde | Bromine | Dichloromethane | Ultrasonic irradiation, 20-25°C, 1 hour | 95% | patsnap.com |

These methods provide access to the crucial 3-bromo-4-fluorobenzaldehyde intermediate, which serves as a versatile precursor for the subsequent introduction of the amino acid side chain.

Direct halogenation of the phenylalanine core presents an alternative, more atom-economical route. However, achieving the desired regioselectivity on the electron-rich aromatic ring of phenylalanine can be challenging. Recent advancements have focused on directed C-H activation strategies. For instance, palladium-catalyzed C-H halogenation of phenylalanine derivatives has been reported. nih.govresearchgate.netnih.gov These methods often utilize a directing group, such as a native amine functionality, to guide the halogenating agent to a specific position on the phenyl ring. nih.govresearchgate.net While powerful, the application of these methods to achieve the specific 3-bromo-4-fluoro substitution pattern would require a substrate already containing one of the halogens or a directing group that favors the desired substitution pattern.

Enzymatic halogenation is another emerging field that offers high regioselectivity. biorxiv.orgresearchgate.net Flavin-dependent halogenases can catalyze the halogenation of aromatic compounds with remarkable precision. researchgate.net While these enzymes have been primarily explored for the halogenation of tryptophan and other substrates, engineering these biocatalysts could potentially enable the direct and selective halogenation of a phenylalanine precursor to introduce the bromo or fluoro group at the desired position. biorxiv.org

Enantioselective Synthesis of D-Phenylalanine Derivatives

The synthesis of the D-enantiomer of 3-bromo-4-fluorophenylalanine requires stereochemical control. Several powerful methodologies exist for the enantioselective synthesis of D-amino acids.

Asymmetric hydrogenation is a widely used industrial method for the synthesis of enantiomerically pure amino acids. acs.orgacs.org This approach typically involves the hydrogenation of a prochiral enamide precursor, such as an N-acyldehydroamino acid, using a chiral transition metal catalyst. Rhodium complexes with chiral phosphine (B1218219) ligands, such as DuPhos, are commonly employed and have demonstrated high enantioselectivity in the synthesis of various D-phenylalanine derivatives. acs.org A synthetic route could involve the preparation of an N-acetyl dehydroamino acid derived from 3-bromo-4-fluorobenzaldehyde, followed by asymmetric hydrogenation to establish the D-stereocenter with high enantiomeric excess. acs.orgacs.org This method is well-suited for large-scale production. acs.org

| Precursor | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

| N-acetyl dehydroamino-acid | [((R,R)-Ethyl-DuPhos)Rh(COD)]BF₄ | N-acetyl-D-phenylalanine derivative | High | acs.org |

Enzymatic resolution offers a powerful and environmentally benign approach to separate enantiomers. nih.govnih.govrsc.orgsemanticscholar.orgresearchgate.netacs.orgtandfonline.comresearchgate.netresearchgate.net This technique relies on the stereoselectivity of enzymes to act on only one enantiomer of a racemic mixture, allowing for the separation of the two.

One common method is the use of acylases, which selectively hydrolyze the N-acyl group of the L-enantiomer of a racemic N-acyl-amino acid mixture. tandfonline.com This leaves the unreacted N-acyl-D-amino acid, which can then be separated and deprotected to yield the pure D-amino acid. Another approach utilizes lipases for the kinetic resolution of racemic amino acid esters. researchgate.net

Phenylalanine ammonia (B1221849) lyases (PALs) are enzymes that typically catalyze the deamination of L-phenylalanine to cinnamic acid. nih.gov However, engineered PALs have been developed that can catalyze the reverse reaction, the amination of a cinnamic acid precursor, with selectivity for the D-phenylalanine product. nih.gov This biocatalytic approach is highly attractive as it can directly produce the desired D-enantiomer from a prochiral starting material. nih.govnih.gov

The use of chiral auxiliaries is a classical yet effective strategy for asymmetric synthesis. nih.gov In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of D-phenylalanine derivatives, a common chiral auxiliary is (S)-1-phenylethylamine. nih.gov This chiral amine can be condensed with a keto-acid precursor to form a chiral imine, which can then be reduced diastereoselectively. The reducing agent will approach from the less sterically hindered face, leading to the preferential formation of one diastereomer. Subsequent cleavage of the chiral auxiliary affords the desired D-amino acid. This method offers a predictable and reliable way to control the stereochemistry of the final product.

Multi-Component Reaction Approaches for Substituted Phenylalanines

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates atoms from all starting materials. wikipedia.org This approach offers significant advantages, including reduced synthesis steps, minimal waste, and the rapid generation of molecular complexity, making it a powerful tool for synthesizing libraries of compounds like substituted phenylalanines. nih.gov

Two of the most historically significant and widely used MCRs for amino acid synthesis are the Strecker and Ugi reactions.

Strecker Synthesis: First reported in 1850, the Strecker reaction is a three-component condensation of an aldehyde (or ketone), an amine, and a cyanide source (like hydrogen cyanide or a cyanide salt). nih.gov The reaction proceeds through an imine intermediate, which is then attacked by the cyanide nucleophile to form an α-amino nitrile. Subsequent hydrolysis of the nitrile group yields the desired α-amino acid. nih.gov For the synthesis of this compound, this would conceptually involve the reaction of 3-bromo-4-fluorobenzaldehyde, ammonia, and a cyanide source.

Ugi Reaction: The Ugi reaction is a four-component reaction (U-4CR) that combines an aldehyde (or ketone), an amine, an isocyanide, and a carboxylic acid to produce an α-acylamino amide. nih.govresearchgate.net The reaction is known for its remarkable ability to generate peptide-like structures in a single step. organic-chemistry.org A key step involves the formation of an α-aminonitrilium intermediate from the reaction of a protonated imine with the isocyanide, which is then trapped by the carboxylate. nih.gov A subsequent irreversible Mumm rearrangement yields the final stable product. nih.gov

The application of these MCRs provides a modular and convergent route to substituted phenylalanines. By varying the initial aldehyde component, a wide array of aromatic substitutions can be introduced onto the phenylalanine scaffold.

Table 1: Conceptual Reactants for MCR Synthesis of this compound This table is interactive. You can sort and filter the data.

| Reaction | Aldehyde Component | Amine Component | Cyanide/Isocyanide Source | Fourth Component | Product Type |

|---|---|---|---|---|---|

| Strecker | 3-Bromo-4-fluorobenzaldehyde | Ammonia | Potassium Cyanide | N/A | α-Amino Nitrile (precursor) |

| Ugi (U-4CR) | 3-Bromo-4-fluorobenzaldehyde | Ammonia | tert-Butyl isocyanide | Acetic Acid | α-Acylamino Amide |

Transition-Metal-Catalyzed Synthetic Routes for Phenylalanine Analogues

Transition-metal catalysis, particularly using palladium, has become an indispensable tool for the synthesis of complex organic molecules, including non-natural amino acids. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance.

A prominent strategy for synthesizing substituted phenylalanine analogues involves the cross-coupling of a suitable aryl halide with an amino acid scaffold.

Palladium-Catalyzed Cross-Coupling: Reactions such as Suzuki, Stille, and Negishi couplings are powerful methods for creating aryl-substituted amino acids. For instance, a Negishi cross-coupling reaction can be employed to couple an organozinc reagent with an aryl halide. nih.gov In the context of this compound, a synthetic route could involve the coupling of a protected D-alanine derivative (containing an appropriate organometallic functionality) with a 1,3-dibromo-2-fluorobenzene (B170666) derivative or a similar halogenated precursor. A scalable synthesis of a phenylalanine-derived trifluoromethyl ketone has been demonstrated using a Negishi cross-coupling as a key step to form the core structure. nih.gov

Chemoenzymatic Synthesis: An innovative approach combines the high stereoselectivity of enzymes with the broad applicability of transition-metal catalysis. Phenylalanine ammonia lyases (PALs) can catalyze the asymmetric amination of cinnamic acids to produce optically pure phenylalanine derivatives. nih.govfrontiersin.org This biocatalytic step can be combined with a palladium-catalyzed arylation to synthesize novel biarylalanine analogues, demonstrating a powerful synergy between biocatalysis and organometallic chemistry. frontiersin.org Although PALs naturally produce L-phenylalanine, specific variants can be used to generate the D-enantiomer, or chemoenzymatic deracemization methods can be applied. nih.govresearchgate.net

These catalytic methods provide robust and scalable routes to highly functionalized phenylalanine analogues that may be difficult to access through other means.

Table 2: Comparison of Potential Transition-Metal-Catalyzed Strategies This table is interactive. You can sort and filter the data.

| Catalytic Strategy | Key Reactants | Catalyst Example | Bond Formation | Key Advantage |

|---|---|---|---|---|

| Negishi Coupling | Organozinc reagent, Aryl halide | Pd(PPh₃)₄ | Aryl-Alkyl C-C | High functional group tolerance |

| Suzuki Coupling | Arylboronic acid, Aryl halide | Pd(OAc)₂ with ligand | Aryl-Aryl C-C | Stability of boronic acids |

| Chemoenzymatic | Cinnamic acid, Ammonia, Aryl halide | Phenylalanine Ammonia Lyase (PAL) + Pd catalyst | C-N and C-C | High enantioselectivity from enzyme |

Protecting Group Strategies in Synthesis (e.g., Boc, Fmoc)

In the multi-step synthesis of complex molecules like this compound, protecting groups are essential to temporarily mask reactive functional groups, thereby preventing unwanted side reactions. peptide.comlifetein.com For amino acids, the α-amino group must be protected during reactions involving the carboxylic acid moiety to prevent uncontrolled polymerization and other side reactions. peptide.com The two most dominant and widely used α-amino protecting groups in modern peptide and amino acid synthesis are tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). peptide.comcreative-peptides.com

Boc (tert-Butoxycarbonyl) Group: The Boc group is a classic protecting group that is stable under basic and nucleophilic conditions but is readily removed under acidic conditions. creative-peptides.comorganic-chemistry.org Typically, deprotection is achieved using strong acids like trifluoroacetic acid (TFA). lifetein.comcreative-peptides.com The Boc strategy often involves using benzyl-based groups for side-chain protection, which are also acid-labile and can be removed simultaneously during the final cleavage step with a strong acid like hydrofluoric acid (HF). peptide.com

Fmoc (9-Fluorenylmethyloxycarbonyl) Group: The Fmoc group is distinguished by its lability under mild basic conditions, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). lifetein.comcreative-peptides.com Its key advantage is that it is stable to acidic conditions, allowing for an "orthogonal" protection strategy. peptide.com In an Fmoc-based synthesis, acid-labile groups like tert-butyl (tBu) are used for side-chain protection. peptide.com This allows the temporary N-terminal Fmoc group to be removed repeatedly with a base without affecting the permanent side-chain protecting groups, which are only cleaved at the end of the synthesis using an acid like TFA. lifetein.com

Table 3: Comparison of Boc and Fmoc Protecting Groups This table is interactive. You can sort and filter the data.

| Feature | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |

|---|---|---|

| Chemical Class | Carbamate | Carbamate |

| Cleavage Condition | Strong Acid (e.g., TFA, HF) creative-peptides.com | Mild Base (e.g., 20% Piperidine in DMF) creative-peptides.com |

| Stability | Stable to bases, nucleophiles, catalytic hydrogenation creative-peptides.com | Stable to acids lifetein.com |

| Orthogonal Side-Chain Protection | Benzyl (Bzl), Tosyl (Tos) based groups (cleaved by strong acid) peptide.com | tert-Butyl (tBu) based groups (cleaved by TFA) peptide.com |

| Primary Use Case | Historically dominant in Solid Phase Peptide Synthesis (SPPS), still widely used. | The most common strategy for modern SPPS due to milder cleavage conditions. lifetein.com |

Chemical Reactivity and Mechanistic Insights of 3 Bromo 4 Fluoro D Phenylalanine

Electronic Effects of Bromine and Fluorine Substituents on Aromatic Ring Reactivity

Halogens generally exert a deactivating effect on the benzene (B151609) ring in electrophilic aromatic substitution reactions. quora.com This deactivation stems from their strong electron-withdrawing inductive effect (-I effect), a consequence of their high electronegativity relative to carbon. quora.comlibretexts.org The order of electronegativity for halogens is F > Cl > Br > I, which means that fluorine exerts the strongest inductive pull on the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. quora.com

| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Ring |

| Fluorine | Strong | Moderate | Deactivating, Ortho-Para Directing |

| Bromine | Moderate | Weak | Deactivating, Ortho-Para Directing |

Nucleophilic Aromatic Substitution Reactions on the Halogenated Phenyl Ring

While electrophilic substitution is generally disfavored on the electron-deficient ring of 3-Bromo-4-fluoro-D-phenylalanine, the presence of electron-withdrawing halogen substituents can facilitate nucleophilic aromatic substitution (SNA_r). libretexts.org This type of reaction is particularly favored when strong electron-withdrawing groups are present on the aromatic ring, as they can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.orglibretexts.org

In this compound, both bromine and fluorine act as electron-withdrawing groups. The relative reactivity of halogens as leaving groups in S_NAr reactions typically follows the order F > Cl > Br > I, which is the reverse of their order in S_N1 and S_N2 reactions. This is because the rate-determining step in S_NAr is the initial attack of the nucleophile, which is facilitated by the strong electron-withdrawing nature of fluorine, making the carbon atom more electrophilic. nih.gov The subsequent departure of the halide is a fast step.

Therefore, in a reaction with a nucleophile, the fluorine atom at the C-4 position is generally more susceptible to substitution than the bromine atom at the C-3 position. The presence of the amino acid side chain can also influence the reactivity and regioselectivity of these reactions. Studies on similar dihalogenated aromatic compounds have shown that sequential nucleophilic aromatic substitutions are possible, allowing for the stepwise functionalization of the ring. nih.gov The efficiency of these reactions can be influenced by steric effects and the resonance stabilization of the intermediates. nih.gov

Halogen Bonding Interactions and Their Influence on Reactivity

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. acs.org In this compound, both the bromine and fluorine atoms have the potential to engage in halogen bonding. The strength of a halogen bond generally increases with the polarizability of the halogen atom, following the order I > Br > Cl > F. acs.org Thus, the bromine atom in the molecule is a more potent halogen bond donor than the fluorine atom.

These interactions can play a significant role in directing the assembly of molecules in the solid state and can also influence the reactivity of the compound in solution. acs.orgmdpi.com For instance, the formation of a halogen bond can polarize the C-X bond (where X is Br or F), potentially making the carbon atom more susceptible to nucleophilic attack. The ability of the bromine atom to form stronger halogen bonds compared to fluorine could influence the regioselectivity of certain reactions by preferentially activating the C-3 position. mdpi.com Computational studies have been employed to investigate the energetics and geometries of halogen bonding in substituted aromatic systems, providing insights into their influence on crystal packing and intermolecular interactions. rsc.orgresearchgate.net

Regioselectivity and Reaction Kinetics in Derivatization

The derivatization of this compound can proceed at several sites, including the amino group, the carboxylic acid group, and the aromatic ring. The regioselectivity of reactions on the aromatic ring is governed by the electronic effects of the existing substituents. As discussed, electrophilic attack will be directed to the positions ortho and para to the activating (or least deactivating) groups. In this case, the amino acid side chain is an activating group, while the halogens are deactivating. The interplay of these effects will determine the preferred site of substitution.

For nucleophilic aromatic substitution, the position of the leaving group is critical. As mentioned, the fluorine at C-4 is generally a better leaving group than the bromine at C-3 in S_NAr reactions. nih.gov Therefore, nucleophilic attack is more likely to occur at the C-4 position.

The kinetics of these derivatization reactions are influenced by several factors, including the nature of the reagent, the reaction conditions (temperature, solvent), and the electronic and steric properties of the substrate. For instance, the rate of nucleophilic aromatic substitution is enhanced by the presence of strong electron-withdrawing groups. libretexts.org The kinetics of reactions involving the amino acid moiety, such as peptide coupling, are well-established and depend on the specific coupling reagents and protocols used. The study of reaction kinetics, often through techniques like monitoring product formation over time, provides valuable information for optimizing reaction conditions and understanding the underlying reaction mechanisms. nih.govresearchgate.net The synthesis of derivatives of halogenated phenylalanines often involves multiple steps, and understanding the kinetics of each step is crucial for achieving high yields and purity. beilstein-journals.orgnih.gov

Stability of the Compound Under Various Reaction Conditions

The stability of this compound is an important consideration for its synthesis, storage, and application in chemical reactions. The C-F bond is generally very strong and stable, while the C-Br bond is weaker and more susceptible to cleavage under certain conditions. beilstein-journals.org The compound is generally stable under standard laboratory conditions.

However, its stability can be compromised under harsh reaction conditions. For example, strong reducing agents could potentially lead to the cleavage of the carbon-halogen bonds. Similarly, very high temperatures could cause decomposition. The amino acid moiety is also susceptible to degradation under strongly acidic or basic conditions, or at high temperatures, which can lead to racemization or other side reactions. The stability of fluorinated compounds can also be influenced by the presence of other functional groups. nih.gov For instance, the presence of the amino and carboxyl groups might influence the stability of the halogenated phenyl ring. When using this compound in multi-step syntheses, it is important to choose reaction conditions that are compatible with all the functional groups present in the molecule to avoid unwanted side reactions and degradation.

Applications in Advanced Biochemical and Protein Engineering Research

Incorporation of 3-Bromo-4-fluoro-D-phenylalanine into Peptides and Proteins

The ability to introduce this compound into the primary sequence of peptides and proteins opens up avenues for creating novel biomolecules with tailored properties. This is achieved primarily through chemical synthesis or by harnessing and re-engineering the cell's own protein synthesis machinery.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry that allows for the stepwise assembly of amino acids into a desired peptide sequence. To incorporate an unnatural amino acid like this compound, it must first be prepared as a stable, protected building block suitable for the synthesis protocol.

Typically, for the widely used Fmoc (9-fluorenylmethoxycarbonyl) SPPS strategy, the amino acid is used in its N-α-Fmoc protected form, such as Fmoc-3-bromo-D-phenylalanine. chemimpex.com This protecting group temporarily masks the amino group, preventing unwanted side reactions during the coupling of the next amino acid in the growing peptide chain. chemimpex.comkennesaw.edu The bromine and fluorine atoms on the phenyl ring are stable under the standard conditions of SPPS, which involve cycles of deprotection (using a base like piperidine (B6355638) to remove the Fmoc group) and coupling (using activating agents to form the peptide bond). kennesaw.edunih.gov

The use of halogenated building blocks, such as Fmoc-3-bromo-D-phenylalanine and Fmoc-4-bromo-D-phenylalanine, is well-established for creating diverse peptide libraries and novel peptide-based therapeutics. chemimpex.comchemimpex.com This methodology allows for the precise placement of the halogenated residue at any desired position within the peptide sequence, enabling systematic studies of structure-activity relationships. rsc.orgnih.govresearchgate.net

Table 1: Key Steps in SPPS Incorporating a Halogenated Phenylalanine Analog

| Step | Description | Reagents/Conditions |

| Resin Preparation | The synthesis starts with a solid support (resin), often pre-loaded with the C-terminal amino acid. | Swelling in a solvent like DMF. |

| Deprotection | The Fmoc protecting group from the resin-bound amino acid is removed. | ~20% piperidine in DMF. |

| Coupling | The next amino acid in the sequence (e.g., Fmoc-3-Bromo-D-phenylalanine) is activated and coupled to the free amino group on the resin. | Activating agents (e.g., HBTU, HATU, DIC) and a base (e.g., DIPEA). |

| Washing | Excess reagents and byproducts are washed away. | DMF, DCM. |

| Repeat Cycles | The deprotection and coupling steps are repeated for each amino acid in the sequence. | N/A |

| Final Cleavage | The completed peptide is cleaved from the solid support, and all side-chain protecting groups are removed. | Strong acid cocktail (e.g., TFA with scavengers). nih.gov |

This interactive table outlines the general workflow for incorporating a specialized amino acid building block during Fmoc-based Solid-Phase Peptide Synthesis.

Beyond chemical synthesis, it is possible to incorporate unnatural amino acids (ncAAs) directly into proteins during translation within living cells (in vivo). nih.gov This powerful technique, known as genetic code expansion, relies on the creation of an "orthogonal" aminoacyl-tRNA synthetase and its cognate transfer RNA (tRNA) pair. acs.orged.ac.uk

An orthogonal pair works independently of the host cell's own synthetases and tRNAs. nih.gov The process involves:

Engineering the Synthetase: A synthetase from one organism (e.g., an archaeon) is mutated so that its active site no longer recognizes any of the 20 canonical amino acids but is tailored to specifically bind this compound. nih.gov The phenylalanyl-tRNA synthetase (PheRS) is a common target for such engineering to accept phenylalanine analogs. nih.gov

Engineering the tRNA: A corresponding tRNA is engineered to be recognized exclusively by the new synthetase. This tRNA's anticodon is mutated to recognize a "blank" or reassigned codon, typically the amber stop codon (UAG). acs.org

Cellular Expression: When the genes for this engineered pair are expressed in a host organism (like E. coli) and this compound is supplied in the growth medium, the cell's translational machinery incorporates the unnatural amino acid wherever the UAG codon appears in the target gene. researcher.life

This method has been successfully used to incorporate a wide array of ncAAs, including various fluorinated and halogenated phenylalanines, into proteins for structural and functional studies. acs.orgresearcher.life It allows for the production of large quantities of proteins with a single, precisely placed unnatural amino acid, a task that is challenging for large proteins using chemical synthesis alone.

The introduction of halogen atoms onto the phenylalanine side chain can profoundly influence the physicochemical properties of a peptide or protein. nih.govnih.gov Both bromine and fluorine are highly electronegative, but they differ significantly in size. This dual substitution at the 3- and 4-positions creates a unique electronic and steric profile that can alter peptide behavior in several ways:

Hydrophobicity and Solvation: Fluorine is known to increase hydrophobicity, which can enhance interactions within the hydrophobic core of a protein or at membrane interfaces. mdpi.com The larger bromine atom further contributes to the steric bulk and van der Waals interactions.

Electrostatic Interactions: The strong electron-withdrawing nature of fluorine and bromine alters the electron distribution of the aromatic ring. This can weaken or modify cation-π interactions, where the electron-rich face of a normal phenylalanine or tryptophan ring interacts with a positive charge.

Conformational Preferences: Halogenation can enforce specific local conformations. In proline analogs, for instance, fluorination can bias the ring's pucker and the cis/trans isomer ratio of the preceding peptide bond due to stereoelectronic effects. acs.orgnih.govresearchgate.net While phenylalanine is not proline, the steric and electronic influence of the bromo- and fluoro-substituents can still restrict the rotational freedom (χ angles) of the side chain, favoring certain orientations that may stabilize or destabilize local secondary structures like α-helices or β-sheets.

Studies on peptides containing various fluorinated phenylalanine analogs have shown that these substitutions can dramatically affect aggregation kinetics, such as in amyloid-forming peptides, and modulate the stability and binding affinity of therapeutic peptides. nih.govmdpi.com The specific placement of this compound can therefore be used as a strategic tool to fine-tune the stability, folding, and ultimately, the biological function of a peptide. nih.govresearchgate.net

Probing Protein Structure and Dynamics using Fluorine-19 NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of biomolecules at atomic resolution. While ¹H, ¹³C, and ¹⁵N are the most common nuclei observed in protein NMR, the fluorine-19 (¹⁹F) nucleus offers unique advantages as a probe. nih.govacs.org

The key benefits of ¹⁹F NMR include:

High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio, making it nearly as sensitive as the proton (¹H) nucleus.

No Biological Background: Fluorine is virtually absent in biological systems, meaning that a ¹⁹F label provides a clean signal with no interference from other atoms in the protein or buffer. nih.gov

Extreme Sensitivity to Environment: The ¹⁹F chemical shift is exceptionally sensitive to the local electronic environment. researchgate.net Subtle changes in protein conformation, ligand binding, or solvent exposure can cause large, easily detectable changes in the ¹⁹F NMR signal. researcher.lifenih.gov

By incorporating this compound site-specifically into a protein, the fluorine atom acts as a sensitive reporter. A simple one-dimensional ¹⁹F NMR experiment can yield sharp signals whose chemical shifts provide detailed information about the local environment of that specific residue. nih.gov For example, a fluorine atom buried in the hydrophobic core of a protein will have a very different chemical shift compared to one on the protein surface. If the protein undergoes a conformational change upon binding a ligand, the resulting change in the fluorine's environment will be reflected in a shift in its NMR peak, allowing researchers to monitor the change in real-time and quantify binding affinities. nih.govacs.org

Table 2: Application of ¹⁹F NMR with a Labeled Phenylalanine Analog

| Research Question | How ¹⁹F NMR Provides an Answer |

| Protein Folding | The ¹⁹F signal can distinguish between the folded (ordered environment) and unfolded (disordered environment) states of the protein. |

| Conformational Change | A change in protein shape alters the local environment of the ¹⁹F probe, causing a chemical shift perturbation in the spectrum. |

| Ligand Binding | The binding of a small molecule or another protein near the ¹⁹F label will change its chemical shift, allowing for fragment screening and affinity measurement. nih.gov |

| Protein Dynamics | Analysis of NMR relaxation parameters can provide information on the motion and flexibility of the region containing the ¹⁹F label. |

| Structural Heterogeneity | The presence of multiple peaks for a single ¹⁹F label can indicate that the protein exists in several distinct conformations that are in slow exchange. researcher.life |

This interactive table summarizes how incorporating a ¹⁹F-labeled amino acid like this compound enables detailed structural and dynamic studies of proteins via NMR spectroscopy.

Enzymatic Biotransformation Studies

Investigating how enzymes interact with unnatural substrates provides insight into their catalytic mechanisms and substrate specificity, and can open doors for novel biocatalytic applications.

Phenylalanine Ammonia-Lyase (PAL) is an enzyme found widely in plants and some microorganisms that catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia (B1221849). rsc.orgnih.gov This is the first step in the phenylpropanoid pathway, which produces a vast array of secondary metabolites. rsc.org

PAL is known for having a relatively broad substrate scope and can accept various analogs of phenylalanine as substrates. frontiersin.org Studies have shown that PALs can process phenylalanine residues with fluoro- and chloro-substituents on the aromatic ring. researchgate.net The reaction mechanism is believed to involve an electrophilic attack on the aromatic ring by the enzyme's MIO (4-methylidene-imidazole-5-one) cofactor. nih.gov

The efficiency with which PAL processes an analog like this compound would depend on several factors:

Binding Affinity (Kₘ): The steric bulk of the bromine atom and the electronic character of both halogens could influence how well the substrate fits into the enzyme's active site.

Catalytic Rate (kcat): The electron-withdrawing nature of the fluoro and bromo substituents would affect the electron density of the aromatic ring, which is the site of the initial electrophilic attack. This can either facilitate or hinder the catalytic step compared to the natural L-phenylalanine substrate.

By measuring the kinetic constants (Kₘ and kcat) for the deamination of this compound, researchers can quantify its suitability as a PAL substrate. nih.gov This information is valuable for mechanistic studies of the enzyme and for synthetic biology applications, where PAL is used to produce non-natural amino acids or other valuable chemicals from halogenated cinnamic acid precursors. frontiersin.org

Kinetic and Solvent Isotope Effects in Biocatalytic Reactions

The study of kinetic and solvent isotope effects provides crucial insights into the mechanisms of enzyme-catalyzed reactions. While specific studies detailing these effects for this compound are not extensively documented in the public domain, research on related analogs and the enzymes they interact with allows for informed inferences. For instance, studies on tyrosine phenol-lyase (TPL), an enzyme that interacts with phenylalanine analogs, often involve analyzing kinetic parameters to understand how substitutions on the phenyl ring affect reaction rates and mechanisms. The bromine and fluorine substitutions in this compound would significantly alter the electronic properties of the phenyl ring, influencing its interaction with the enzyme's active site and the subsequent catalytic steps.

Interaction with Tyrosine Phenol-Lyase (TPL) Mutants

Research has explored the interaction of phenylalanine analogs with mutants of tyrosine phenol-lyase (TPL) from Citrobacter freundii. nih.govuniprot.org One notable study focused on the M379A mutant of TPL. nih.gov This mutant has been shown to be a robust catalyst for preparing tyrosines with bulky substituents at the 3-position, a task not achievable with the wild-type enzyme. nih.gov

X-ray crystallography has been used to determine the three-dimensional structures of the M379A TPL mutant complexed with 3-bromo-DL-phenylalanine. nih.gov The findings revealed that the structure of the M379A TPL complex with 3-bromo-DL-phenylalanine contains a quinonoid complex in two of the subunits, presenting with an open active site conformation. nih.gov This is in contrast to its interaction with L-methionine, which results in a closed active site. nih.gov The effects of the M379A mutation suggest that it alters the conformational dynamics of the active site, which is key to its altered substrate specificity. nih.gov

Other studies on TPL have mutated residues such as Thr-124 and Phe-448, which are located in the active site near the phenol (B47542) ring of a bound substrate. nih.govresearchgate.net These mutations significantly impact the enzyme's activity with L-tyrosine and its analogs, though the binding of non-substrate amino acids is not majorly affected. nih.gov This highlights the importance of specific active site residues in the elimination stage of the reaction mechanism. nih.gov

Investigation of Amino Acid Transporter Systems

Binding Affinity to Amino Acid Transporters (e.g., LAT1, L-leucine specific receptor)

This compound is investigated for its interaction with L-type amino acid transporters (LATs), which are crucial for transporting large neutral amino acids across cell membranes. nih.govnih.govnih.gov LAT1 (SLC7A5) is of particular interest as it is overexpressed in various cancers, making it a target for drug delivery. nih.govnih.gov

While direct binding affinity data for the D-enantiomer is limited in the provided results, studies on the corresponding L-enantiomer and other phenylalanine analogs provide valuable context. Research has shown that substitutions on the phenyl ring significantly influence binding affinity to LAT1. For example, iodinated phenylalanine analogs have demonstrated that the position of the halogen affects affinity, with a 3-iodo substituent increasing affinity for both LAT1 and LAT2 compared to the parent L-phenylalanine. nih.gov It is known that LAT1 can transport both L- and D-enantiomers, although the binding affinity for L-enantiomers is generally higher. nih.gov The affinity of various phenylalanine analogs for LAT1 is a key area of research for developing targeted drug delivery systems. nih.govnih.gov

Table 1: Investigated Phenylalanine Analogs and their Role in Transporter Interaction

| Compound Name | Transporter Studied | Key Finding | Reference |

| 2-Iodo-L-phenylalanine | LAT1 | Markedly improves LAT1 affinity and selectivity. | nih.gov |

| 3-Iodo-L-phenylalanine | LAT1, LAT2 | Increases affinity to both LAT1 and LAT2. | nih.gov |

| L-phenylalanine | LAT1, LAT2 | Well-established substrate of both transporters. | nih.gov |

| D,L-2-amino-7-bis[(2-chloroethyl)amino]-l,2,3,4-tetrahydro-2-naphthoic acid (D,L-NAM) | LAT1 | Utilized LAT1 for cellular uptake and showed high affinity. | nih.gov |

Competitive Inhibition Studies of Amino Acid Transport

Competitive inhibition studies are essential for understanding how different amino acid analogs interact with transporters like LAT1. nih.govnih.gov These studies typically measure the inhibition of the transport of a known radiolabeled substrate, such as L-[¹⁴C]leucine, in the presence of the compound of interest. nih.gov

Research on a variety of phenylalanine analogs has demonstrated that they act as competitive inhibitors for LAT1-mediated transport. nih.gov For instance, Lineweaver-Burk plots for several analogs have confirmed a competitive inhibition mechanism. nih.gov The inhibitory constant, Ki, is a measure of the binding affinity of the inhibitor to the transporter. By comparing the Ki values for LAT1 and LAT2, the selectivity of a compound for LAT1 can be determined. nih.gov Studies have shown that elevating the plasma concentration of one large neutral amino acid, like phenylalanine, can competitively inhibit the transport of others across the blood-brain barrier, a process mediated by the L-system transporter. nih.gov

Development of Modified Peptides with Enhanced Biological Activity

3-Bromo-L-phenylalanine, a stereoisomer of the D-form, is utilized as a building block in peptide chemistry to create modified peptides with enhanced biological properties. chemimpex.comnih.gov The incorporation of such non-canonical amino acids can improve the stability and activity of peptides. nih.gov The bromine atom on the phenyl ring alters the compound's reactivity and steric properties, which can lead to peptides with specific functionalities for therapeutic or drug delivery applications. chemimpex.com

For example, 3-bromo-4-fluoro-L-phenylalanine is a necessary component in the synthesis of compound 182, which has been identified as a dual antagonist for the cholecystokinin (B1591339) (CCK) receptors CCK1 and CCK2, demonstrating desirable pharmacological properties. nih.gov The introduction of fluorinated phenylalanine analogs into peptides is a significant area of drug research, as it can increase metabolic stability. nih.gov

Role in Fundamental Studies of Protein Synthesis and Enzyme Mechanisms

Halogenated phenylalanine analogs, including 3-Bromo-L-phenylalanine, are valuable tools in fundamental biochemical research. chemimpex.com They are used to investigate protein synthesis and the mechanisms of enzyme action. chemimpex.com By incorporating these analogs into proteins, researchers can probe protein structure and function in ways not possible with natural amino acids. chemimpex.comnih.gov The unique properties of the bromine and fluorine atoms can serve as probes to study protein interactions and metabolic pathways. chemimpex.com The ability of these analogs to act as selective inhibitors in certain biochemical pathways makes them essential for drug discovery and development. chemimpex.com The site-specific incorporation of fluorinated phenylalanine analogs into proteins allows for detailed studies of aromatic interactions and can be used to produce therapeutic proteins with advantageous pharmacological properties. nih.gov

Analytical Methodologies for Characterization and Purity Assessment

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental for separating 3-Bromo-4-fluoro-D-phenylalanine from reaction mixtures and for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the primary methods utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for the enantiomeric separation of its D- and L-forms. Chiral HPLC methods are particularly crucial for resolving the enantiomers, which is often a requirement for pharmaceutical applications.

A common approach involves the use of chiral stationary phases (CSPs). Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have proven effective for the direct analysis of underivatized amino acids. sigmaaldrich.com This is advantageous as it eliminates the need for derivatization, which can introduce impurities and complicate the analysis. sigmaaldrich.com The separation is typically achieved using a reverse-phase method with a mobile phase consisting of an organic modifier like acetonitrile (B52724) or methanol (B129727) in an aqueous buffer. sigmaaldrich.comresearchgate.nethelixchrom.com Detection is commonly performed using a UV detector, often at a wavelength of around 210 nm. researchgate.netresearchgate.net

The enantiomeric purity is determined by calculating the peak area of the desired D-enantiomer relative to the total peak area of both enantiomers. For instance, a study on a related compound, (S)-tert-Butyl N-(diphenylmethylene)-(3-chloro-4-fluorophenyl)alaninate, achieved an enantiomeric excess (ee) of 97%. nih.gov

Table 1: Representative HPLC Conditions for Chiral Separation of Phenylalanine Analogs

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Teicoplanin-based) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | 23 °C |

This table presents typical conditions based on methods for similar compounds and may require optimization for this compound.

Thin-Layer Chromatography (TLC) serves as a rapid and effective method for monitoring the progress of chemical reactions during the synthesis of this compound. google.com It allows for the qualitative assessment of the consumption of starting materials and the formation of the product.

A suitable solvent system (mobile phase) is chosen to achieve good separation between the starting materials, intermediates, and the final product on a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The spots are visualized under UV light or by staining with an appropriate reagent. The relative retention factor (Rf) values of the spots are used to identify the different components in the reaction mixture.

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are essential for the unambiguous confirmation of the chemical structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecular framework and mass.

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all informative.

¹H NMR: The proton NMR spectrum provides information about the number and environment of hydrogen atoms in the molecule. For a related compound, L-Phenylalanine, in D₂O, the aromatic protons typically appear in the range of 7.3-7.5 ppm, while the α-proton and β-protons of the amino acid backbone appear at approximately 4.0 ppm and 3.1-3.3 ppm, respectively. hmdb.cachemicalbook.comchemicalbook.com Similar shifts would be expected for this compound, with the aromatic region showing splitting patterns consistent with a 1,2,4-trisubstituted benzene (B151609) ring.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms. For D-Phenylalanine, the carboxyl carbon appears around 175 ppm, the aromatic carbons between 127-137 ppm, the α-carbon around 56 ppm, and the β-carbon around 38 ppm. chemicalbook.com In this compound, the carbon atoms attached to bromine and fluorine will show characteristic shifts and couplings. For instance, in [1-¹³C, 2,3,5,6-²H₄]1-fluoro-4-iodobenzene, the carbon attached to fluorine shows a large coupling constant (JCF) of 247.0 Hz. nih.gov

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative due to the high sensitivity of the ¹⁹F nucleus and its wide chemical shift range. The chemical shift of the fluorine atom is highly sensitive to its electronic environment. For fluorinated aromatic amino acids, the ¹⁹F chemical shifts can span a wide range. nih.gov The ¹⁹F chemical shift for C₆H₅F is around -113.5 ppm relative to CFCl₃. ucsb.educolorado.edu The specific shift for this compound will be influenced by the presence of the bromine atom and the amino acid side chain.

Table 2: Predicted NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Notes |

|---|---|---|

| ¹H | Aromatic: 7.0 - 7.6α-H: ~4.0β-H₂: ~3.2 | Splitting patterns will be complex due to substitution. |

| ¹³C | Carbonyl: ~175Aromatic: 115 - 140α-C: ~56β-C: ~38 | C-F and C-Br carbons will have distinct shifts. Large ¹JCF coupling expected. |

| ¹⁹F | -110 to -120 | Relative to CFCl₃. Exact shift is sensitive to the local environment. |

This table provides estimated chemical shift ranges based on data for similar compounds and general NMR principles.

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. The nominal molecular weight of this compound (C₉H₉BrFNO₂) is approximately 262.08 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition.

The fragmentation pattern in tandem mass spectrometry (MS/MS) can help to confirm the structure. For phenylalanine and its derivatives, common fragmentation pathways involve the loss of the carboxyl group (CO₂), the amino group (NH₃), and cleavage of the side chain.

X-ray Crystallography for Molecular and Protein-Ligand Complex Structures

X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in its crystalline state. While a crystal structure for this compound itself is not publicly available, the technique is invaluable for determining the precise bond lengths, bond angles, and conformation of the molecule.

Furthermore, X-ray crystallography is instrumental in understanding how this amino acid analog interacts with biological macromolecules. For instance, the crystal structure of the leucine (B10760876) transporter (LeuT) has been solved in complex with 4-Fluoro-L-phenylalanine, revealing the key interactions within the binding site. rcsb.org Similar studies with this compound could elucidate its binding mode to target proteins, providing crucial insights for structure-based drug design. Such studies reveal the intricate network of hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern the protein-ligand recognition. chemrxiv.orgnih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| (S)-tert-Butyl N-(diphenylmethylene)-(3-chloro-4-fluorophenyl)alaninate |

| D-Phenylalanine |

| L-Phenylalanine |

| Methanol |

| Teicoplanin |

| [1-¹³C, 2,3,5,6-²H₄]1-fluoro-4-iodobenzene |

| 4-Fluoro-L-phenylalanine |

| Leucine |

| Carbon Dioxide |

Computational and Theoretical Investigations of 3 Bromo 4 Fluoro D Phenylalanine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical (QC) calculations are fundamental to understanding the electronic landscape of 3-Bromo-4-fluoro-D-phenylalanine. Methods like Density Functional Theory (DFT) are employed to determine its electronic structure, including the distribution of electron density and the energies of molecular orbitals (e.g., HOMO and LUMO). These calculations can elucidate how the electronegative fluorine and bromine atoms modulate the aromatic ring's electron distribution, which is crucial for predicting the molecule's reactivity. For instance, the calculated electrostatic potential map can identify regions susceptible to electrophilic or nucleophilic attack, offering insights into potential metabolic pathways or chemical derivatization strategies. While specific studies on this compound are not prevalent, the methodologies are well-established for similar halogenated molecules.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of this compound in various environments, such as in aqueous solution or within a protein binding pocket. By simulating the atomic motions over time, MD can reveal the molecule's preferred conformations, governed by the rotation of its dihedral angles (φ, ψ, and χ). Force fields, which are sets of parameters describing the potential energy of the system, are crucial for the accuracy of these simulations.

MD simulations are also vital for studying intermolecular interactions. They can characterize the non-covalent interactions, such as van der Waals forces, electrostatic interactions, and the formation of any halogen bonds, between this compound and surrounding molecules like water or amino acid residues in an enzyme active site. For fluorinated amino acids, studies have shown that such substitutions often lead to minimal structural perturbations in peptides, a factor that can be thoroughly investigated using MD.

Prediction of Spectroscopic Parameters (e.g., ¹⁹F NMR Chemical Shifts)

Computational methods are increasingly used to predict spectroscopic parameters, with a particular focus on ¹⁹F NMR chemical shifts due to fluorine's high sensitivity to its local electronic environment. Predicting the ¹⁹F NMR chemical shift of this compound can be achieved with high accuracy using quantum mechanics, often combined with machine learning approaches. These predictions are invaluable for assigning experimental spectra, especially in complex environments like a protein, where shifts can indicate binding or conformational changes.

Accurate prediction requires careful consideration of the molecule's conformational flexibility. A Boltzmann averaging of the chemical shifts calculated for an ensemble of low-energy conformers often yields results that are in better agreement with experimental data than relying on a single, lowest-energy structure. DFT methods, with appropriate functionals and basis sets, have been benchmarked and proven effective for predicting ¹⁹F NMR shifts in fluorinated aromatic compounds.

Table 1: Illustrative Data for Computational ¹⁹F NMR Chemical Shift Prediction (Note: This table is illustrative of the type of data generated in computational studies and is not based on specific experimental results for this compound.)

| Computational Method | Basis Set | Calculated ¹⁹F Shift (ppm) | Experimental ¹⁹F Shift (ppm) | Deviation (ppm) |

|---|---|---|---|---|

| DFT (ωB97XD) | aug-cc-pVDZ | -115.8 | -114.5 | 1.3 |

| DFT (B3LYP) | 6-31G(d) | -112.1 | -114.5 | 2.4 |

Computational Support for Enzyme-Substrate Interactions

Molecular docking is a primary computational tool used to predict the binding orientation and affinity of a ligand like this compound to a protein's active site. Docking algorithms explore various poses of the ligand and score them based on intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic complementarity. These simulations can generate hypotheses about how the compound is recognized by a specific enzyme or receptor, guiding further experimental studies.

Following docking, MD simulations can be employed to assess the stability of the predicted enzyme-substrate complex and to refine the binding mode. Such simulations provide a more dynamic and realistic picture of the interactions over time. While specific docking studies on this compound are not widely published, the methodology has been extensively applied to similar molecules, including other phenylalanine derivatives and brominated compounds, to understand their therapeutic potential.

In Silico Screening and Design of Analogues

The structural and electronic information derived from computational studies of this compound can serve as a foundation for in silico screening and the rational design of new analogues. Virtual libraries of related compounds can be created by modifying the core structure (e.g., changing the position of the halogens or altering the amino acid backbone). These virtual compounds can then be rapidly screened using high-throughput docking against a specific protein target to identify potential leads with improved binding affinity or selectivity.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed. By correlating the computed molecular descriptors (e.g., steric, electronic, hydrophobic properties) of a series of analogues with their experimentally determined biological activity, a predictive QSAR model can be built. This model can then be used to estimate the activity of novel, yet-to-be-synthesized analogues, prioritizing the most promising candidates for chemical synthesis and experimental testing.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Bromo-4-fluoro-D-phenylalanine, and how do reaction conditions influence stereochemical purity?

- Methodological Answer : The synthesis of halogenated phenylalanine derivatives typically involves electrophilic aromatic substitution or transition-metal-catalyzed coupling. For example, bromination of fluorinated phenylalanine precursors using reagents like N-bromosuccinimide (NBS) under controlled pH (e.g., acetic acid) can yield regioselective bromination at the 3-position . Stereochemical purity is maintained via chiral auxiliaries or enzymatic resolution, with HPLC (>95.0% purity) used to verify enantiomeric excess .

Q. How is this compound characterized to confirm structural integrity and purity?

- Methodological Answer : Multi-technique validation is critical:

- Melting Point (mp) : Compare observed mp (e.g., 262–263°C for 4-Bromo-DL-phenylalanine ) with literature.

- Spectroscopy : / NMR for halogen placement and NMR for backbone confirmation.

- Chromatography : Reverse-phase HPLC with UV detection (e.g., >95.0% purity thresholds ).

Q. What are the optimal storage conditions to prevent degradation of halogenated phenylalanine derivatives?

- Methodological Answer : Store at 0–6°C in inert, moisture-free environments to minimize hydrolysis of the bromo-fluoro moiety . Lyophilization is recommended for long-term stability, as seen in protocols for 4-Bromo-L-phenylalanine .

Advanced Research Questions

Q. How does the bromo-fluoro substitution pattern in this compound influence its metabolic stability in enzymatic assays?

- Methodological Answer : Halogenation at the 3- and 4-positions may sterically hinder enzyme active sites (e.g., phenylalanine hydroxylase). Comparative studies with non-halogenated D-phenylalanine can quantify metabolic turnover rates via LC-MS. Fluorine’s electronegativity may also alter binding affinity, as observed in fluorinated tyrosine analogs .

Q. What strategies resolve contradictions in reported bioactivity data for halogenated phenylalanine analogs?

- Methodological Answer : Discrepancies often arise from isomer impurities or solvent effects. For example:

- Isomer Control : Use chiral columns to separate D/L isomers, as done for 4-Bromo-DL-phenylalanine .

- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance solubility and reduce aggregation artifacts .

Q. How can this compound be incorporated into peptide chains for probing protein folding dynamics?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) with Fmoc-protected derivatives. The bromine atom serves as a heavy-atom marker for X-ray crystallography, while fluorine enables NMR to monitor conformational changes .

Key Considerations for Researchers

- Stereochemical Challenges : Use chiral HPLC to monitor D/L ratios, critical for biological studies .

- Contradiction Mitigation : Replicate assays under standardized conditions (e.g., pH 7.4 buffers) to minimize variability .

- Advanced Applications : Leverage halogen atoms for dual NMR/X-ray structural analysis in protein engineering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.